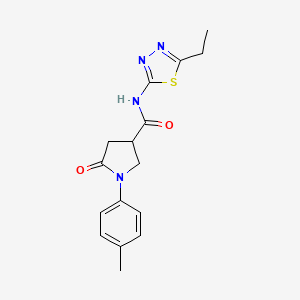![molecular formula C16H24N4O2S B5572357 1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)
1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a nitrogenous compound with significant interest in the scientific community due to its unique structural and chemical properties. It falls under a class of compounds known for their diverse applications in chemical synthesis and pharmaceutical research.
Synthesis Analysis
- Synthesis Process : The compound is synthesized using a condensation reaction involving specific reactants and catalysts under controlled conditions. Key steps include the use of tert-butoxy-carbonyl groups and specific reactions to form the piperazine and pyrrolidinone structures (Ban et al., 2023).
Molecular Structure Analysis
- Crystal Structure and DFT Studies : The molecular structure has been confirmed using techniques like X-ray diffraction, FT-IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations complement these methods to provide a deeper understanding of the molecule's electronic structure (Ban et al., 2023).
Chemical Reactions and Properties
- Reactivity and Interactions : This compound exhibits unique reactivity patterns due to its functional groups, particularly the tert-butyl, piperazine, and pyrrolidinone moieties. It tends to form intermolecular interactions, contributing to its chemical behavior in various environments.
Physical Properties Analysis
- Solid-State Properties : The compound's physical properties, including melting point, solubility, and stability, are influenced by its molecular structure. The crystalline nature and the intermolecular forces within its structure play a crucial role in determining these properties.
Chemical Properties Analysis
- Chemical Behavior : The compound’s chemical behavior is characterized by its potential in forming various derivatives and its role as an intermediate in synthetic processes. Its functional groups make it a versatile molecule for chemical transformations.
For further detailed information, refer to the following sources:
- Synthesis and structural analysis: (Ban et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of tert-butyl piperazine-1-carboxylate derivatives through condensation reactions and their characterization using spectroscopic methods such as LCMS, NMR, and XRD are foundational in the development of new molecules with potential biological activities (Sanjeevarayappa et al., 2015). These processes allow for the detailed study of molecular structures and the interactions that contribute to their stability and reactivity.
Biological Evaluation
- Compounds with similar structures have been evaluated for their biological activities, including antibacterial and anthelmintic properties. For instance, specific derivatives have shown moderate anthelmintic activity, highlighting the potential for these compounds in therapeutic applications (Sanjeevarayappa et al., 2015).
Structural Studies and Drug Design
- The detailed structural analysis of related compounds, including the use of X-ray crystallography and Hirshfeld surface analysis, provides insights into the molecular conformations and interactions that may influence biological activity. This information is crucial for drug design and optimization (Kumara et al., 2017).
Advanced Synthesis Techniques
- Research into the synthesis of 1-alkyl(aralkyl)-4-acyl-2-piperazinones and the exploration of cascade reactions to produce novel molecular architectures demonstrates the complexity and versatility of synthetic methods in creating compounds with potential pharmaceutical applications (Tsizin et al., 1986; Ivanov, 2020).
Potential Therapeutic Applications
- While not directly related to "1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone," compounds with structural similarities have been explored for their potential therapeutic applications, including the inhibition of enzymes like pyruvate dehydrogenase kinase, which has implications for metabolic diseases and cancer (Aicher et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-tert-butyl-4-[4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-16(2,3)20-11-12(10-13(20)21)14(22)18-5-7-19(8-6-18)15-17-4-9-23-15/h4,9,12H,5-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYPYAOUQONHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)
![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)
![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)
![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)
![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)
![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)


![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)